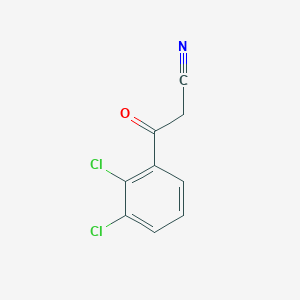

3-(2,3-Dichlorophenyl)-3-oxopropanenitrile

Description

BenchChem offers high-quality 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2,3-dichlorophenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO/c10-7-3-1-2-6(9(7)11)8(13)4-5-12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIIBLZWDWAXKNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00504997 | |

| Record name | 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00504997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75473-09-5 | |

| Record name | 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00504997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile. Due to the limited availability of specific experimental data for this particular isomer in public databases, this guide combines established chemical principles, data from structurally related compounds, and predictive models to offer a thorough resource for research and development.

Chemical Structure and Properties

IUPAC Name: 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile

Synonyms: 2,3-Dichlorobenzoylacetonitrile

Molecular Formula: C₉H₅Cl₂NO

Molecular Weight: 214.05 g/mol

The chemical structure consists of a propanenitrile backbone with a carbonyl group at the 3-position and a 2,3-dichlorophenyl substituent also at the 3-position.

Navigating the Synthesis and Potential Applications of 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile, a compound of interest in medicinal chemistry. Due to the limited availability of data for this specific molecule, this document focuses on a proposed synthetic route, a comparative analysis of its isomers, and an exploration of its potential biological activities based on structurally related compounds. Detailed experimental protocols and workflow visualizations are provided to facilitate further research and development.

Introduction

The 3-(Dichlorophenyl)-3-oxopropanenitrile scaffold is a recurring motif in compounds with diverse biological activities. The specific substitution pattern of the chlorine atoms on the phenyl ring can significantly influence the molecule's physicochemical properties and its interaction with biological targets. This guide specifically addresses the 2,3-dichloro isomer, providing a foundational resource for its synthesis and potential therapeutic exploration.

Chemical Identity and Properties

Table 1: Physicochemical Properties of Dichlorophenyl-3-oxopropanenitrile Isomers

| Property | 3-(2,4-Dichlorophenyl)-3-oxopropanenitrile | 3-(3,4-Dichlorophenyl)-3-oxopropanenitrile | 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile |

| CAS Number | 39528-61-5 | 4640-68-0[1] | 69316-09-2 |

| Molecular Formula | C₉H₅Cl₂NO | C₉H₅Cl₂NO | C₉H₅Cl₂NO |

| Molecular Weight | 214.05 g/mol | 214.05 g/mol | 214.05 g/mol |

| Appearance | Not specified | Not specified | Light yellow to light brown solid |

| Storage Temperature | 2-8°C | Not specified | Room temperature |

Proposed Synthesis of 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile

The synthesis of the target compound can be logically approached in a two-step process, starting from the commercially available 2,3-dichlorobenzoyl chloride. The first step involves the formation of the key intermediate, 2,3-dichlorobenzoyl cyanide, followed by its reaction with acetonitrile.

Experimental Protocol: Synthesis of 2,3-Dichlorobenzoyl Cyanide

This protocol is adapted from established methods for the cyanation of benzoyl chlorides.[2][3][4][5][6]

Materials:

-

2,3-Dichlorobenzoyl chloride

-

Cuprous cyanide (CuCN)

-

Toluene

-

Petroleum ether

Procedure:

-

In a reaction vessel, combine 350.0 g of 2,3-dichlorobenzoyl chloride (1.67 moles) and 200.0 g of cuprous cyanide.

-

Heat the mixture to 160-165°C and maintain stirring at this temperature for 7 hours.

-

Cool the reaction mixture to 85°C and add 1200 ml of toluene.

-

Stir the mixture for 1 hour at 60°C, then cool to 15°C.

-

Filter the mixture to remove inorganic salts.

-

Distill the toluene from the filtrate at 55°C under reduced pressure.

-

The crude product can be crystallized from petroleum ether to yield 2,3-dichlorobenzoyl cyanide.[2]

Proposed Experimental Protocol: Synthesis of 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile

This proposed method is based on the known reactivity of benzoyl cyanides with acetonitrile in the presence of a base.

Materials:

-

2,3-Dichlorobenzoyl cyanide

-

Anhydrous acetonitrile

-

Sodium ethoxide (or another suitable base)

-

Anhydrous diethyl ether

-

Hydrochloric acid (for workup)

-

Saturated sodium bicarbonate solution (for workup)

-

Brine (for workup)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 2,3-dichlorobenzoyl cyanide in anhydrous diethyl ether.

-

Add anhydrous acetonitrile to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of sodium ethoxide in ethanol via the dropping funnel.

-

Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of dilute hydrochloric acid.

-

Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Potential Biological Activity and Experimental Protocols

While specific biological data for 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile is not available, compounds containing the dichlorophenyl moiety have shown a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7]

Anticancer Activity

The anticancer potential of dichlorophenyl derivatives has been linked to the inhibition of key signaling pathways, such as the p38α MAPK pathway, which is integral to cell proliferation and apoptosis.[7]

Table 2: Anticancer Activity of Structurally Related Dichlorophenyl Compounds

| Compound | Cell Line | Activity Metric | Value |

| 2-(3,4-Dichlorophenyl)-4H-benzo[d][2][4]oxazin-4-one | MCF-7 | IC₅₀ | 68.59 µg/mL |

| 5-(2,6-Dichlorophenyl)-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-7-carboxylic acid derivative | A549, MCF-7, MDA-MB-231, HCT-116, HepG2 | % Inhibition of p38α MAPK | >70% |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

3-(2,3-Dichlorophenyl)-3-oxopropanenitrile (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

p38α MAPK Signaling Pathway Diagram

Caption: Inhibition of the p38α MAPK pathway.

Conclusion

While 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile remains a compound with limited publicly available data, this guide provides a robust framework for its synthesis and initial biological evaluation. By leveraging the known chemistry of its precursors and the biological activities of related dichlorophenyl compounds, researchers can confidently embark on the exploration of this molecule's potential in drug discovery and development. The provided protocols and diagrams serve as a practical starting point for these endeavors.

References

- 1. 4640-68-0|3-(3,4-Dichlorophenyl)-3-oxopropanenitrile|BLD Pharm [bldpharm.com]

- 2. 2,3-Dichlorobenzoyl cyanide synthesis - chemicalbook [chemicalbook.com]

- 3. 2,3-Dichlorobenzoyl cyanide | 77668-42-9 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

Synthesis of 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile from 2,3-dichloroaniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust two-step synthetic pathway for the preparation of 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, 2,3-dichloroaniline. The synthesis involves a classical Sandmeyer reaction to form the key intermediate, 2,3-dichlorobenzonitrile, followed by a Claisen-type condensation to yield the target β-ketonitrile.

This document provides detailed experimental protocols, tabulated quantitative data for the materials involved, and a visual representation of the synthetic workflow to aid in the successful execution and understanding of this chemical transformation.

Synthetic Pathway Overview

The synthesis of 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile from 2,3-dichloroaniline is accomplished via a two-step process. The first step is the conversion of the primary aromatic amine of 2,3-dichloroaniline to a nitrile group through a Sandmeyer reaction, yielding 2,3-dichlorobenzonitrile. This intermediate is then subjected to a Claisen-type condensation with an acetate source, such as ethyl acetate, in the presence of a strong base to afford the final product.

Caption: Synthetic workflow for 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile.

Quantitative Data of Materials

A summary of the physical and chemical properties of the key substances involved in this synthesis is provided below for easy reference.

| Compound Name | Starting Material: 2,3-Dichloroaniline | Intermediate: 2,3-Dichlorobenzonitrile | Final Product: 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile |

| Molecular Formula | C₆H₅Cl₂N | C₇H₃Cl₂N | C₉H₅Cl₂NO |

| Molecular Weight ( g/mol ) | 162.02 | 172.01 | 214.05 |

| CAS Number | 608-27-5 | 6574-97-6 | 75473-09-5 |

| Appearance | Colorless to yellowish liquid or solid | White to off-white solid | Not readily available |

| Melting Point (°C) | 23-25 | 60-64[1] | Not readily available |

| Boiling Point (°C) | 252 | Not readily available | Not readily available |

| Density (g/cm³) | 1.38 | Not readily available | Not readily available |

Experimental Protocols

The following protocols are adapted from established procedures for similar chemical transformations and should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 2,3-Dichlorobenzonitrile via Sandmeyer Reaction

This procedure involves the diazotization of 2,3-dichloroaniline followed by reaction with a cyanide source, catalyzed by a copper salt.[2][3]

Materials:

-

2,3-Dichloroaniline (1.00 eq.)

-

Concentrated Hydrochloric Acid (HCl, ~37%)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Potassium Cyanide (KCN) (Caution: Highly Toxic)

-

Toluene

-

Ice

-

Sodium Carbonate (Na₂CO₃)

-

Deionized Water

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2,3-dichloroaniline (1.00 eq.) and concentrated hydrochloric acid (approx. 3 eq.).

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.05 eq.) in deionized water.

-

Add the sodium nitrite solution dropwise to the aniline suspension, maintaining the temperature between 0-5 °C. The addition should take approximately 30 minutes.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. Test for the presence of excess nitrous acid using starch-iodide paper. The resulting solution is the 2,3-dichlorobenzenediazonium chloride solution.

-

-

Cyanation:

-

In a separate large beaker or flask, prepare a solution of copper(I) cyanide (1.2 eq.) and potassium cyanide (1.3 eq.) in deionized water. (Caution: Handle cyanides with extreme care in a fume hood).

-

Cool this cyanide solution to 0-5 °C in an ice bath and add a layer of toluene.

-

Slowly and carefully add the cold diazonium salt solution to the vigorously stirred cyanide solution. Control the rate of addition to maintain the temperature below 10 °C and to manage the evolution of nitrogen gas.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours until the gas evolution ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Separate the organic (toluene) layer.

-

Extract the aqueous layer with toluene.

-

Combine the organic extracts and wash with a saturated sodium carbonate solution, followed by water, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the toluene under reduced pressure.

-

The crude 2,3-dichlorobenzonitrile can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by vacuum distillation.

-

Step 2: Synthesis of 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile via Claisen-type Condensation

This procedure is adapted from the condensation of benzyl cyanide with ethyl acetate and is expected to yield the target β-ketonitrile.[4]

Materials:

-

2,3-Dichlorobenzonitrile (1.00 eq.)

-

Sodium metal (or Sodium Ethoxide)

-

Absolute Ethanol

-

Ethyl Acetate (anhydrous)

-

Diethyl Ether (anhydrous)

-

Glacial Acetic Acid

-

Deionized Water

Procedure:

-

Preparation of Sodium Ethoxide:

-

In a flame-dried three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.3 eq.) in absolute ethanol under a nitrogen atmosphere.

-

-

Condensation Reaction:

-

To the hot sodium ethoxide solution, add a mixture of 2,3-dichlorobenzonitrile (1.00 eq.) and anhydrous ethyl acetate (1.5 eq.).

-

Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture in an ice bath to precipitate the sodium salt of the product.

-

-

Work-up and Purification:

-

Collect the precipitated sodium salt by filtration and wash it with anhydrous diethyl ether.

-

Dissolve the sodium salt in cold deionized water.

-

Precipitate the 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile by slowly adding glacial acetic acid with vigorous stirring while keeping the temperature below 10 °C.

-

Collect the solid product by suction filtration and wash thoroughly with cold deionized water.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol.

-

Signaling Pathways and Logical Relationships

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. The key steps involve the formation of an aryl radical from the diazonium salt, which is initiated by a single-electron transfer from the copper(I) catalyst.

References

Spectroscopic Data for 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile: A Search for Characterization Data

A comprehensive search for experimental spectroscopic data (NMR, IR, and MS) and detailed synthetic protocols for 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile, also known as 2,3-dichlorobenzoylacetonitrile, did not yield specific experimental results for this compound. While information on related isomers and precursors is available, the requested detailed technical guide for the 2,3-dichloro substituted molecule cannot be compiled from the existing scientific literature.

The investigation for the spectroscopic characterization of 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile involved a multi-faceted search strategy. This included querying chemical databases and scientific literature for nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data. Furthermore, searches were conducted to identify established synthetic routes that would likely contain the desired characterization details.

While the synthesis of the related precursor, 2,3-dichlorobenzoyl cyanide, is documented in the context of the synthesis of the pharmaceutical Lamotrigine, a definitive and detailed experimental protocol for the subsequent conversion to 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile with its associated spectroscopic data could not be located.

A potential synthetic pathway for this class of compounds, known as β-ketonitriles, is the Claisen condensation of an appropriately substituted acetophenone with a cyanoformate ester. However, no specific literature detailing this reaction for 2,3-dichloroacetophenone was found. A documented synthesis for the isomeric compound, 3-(2,4-Dichlorophenyl)-3-oxopropanenitrile, suggests a possible methodological approach, but the absence of experimental data for the 2,3-dichloro isomer prevents a direct application or data extrapolation.

Due to the lack of available experimental data, the core requirements of providing clearly structured tables of quantitative spectroscopic data, detailed experimental protocols, and a visualized experimental workflow for 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile cannot be fulfilled at this time. Further experimental research would be required to generate and publish this specific information.

In-depth Technical Guide: 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile

A comprehensive analysis of the available scientific literature reveals a significant gap in the understanding of the specific compound 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile. Despite extensive searches for its mechanism of action, biological targets, quantitative efficacy data, and associated experimental protocols, no direct research or publications detailing these aspects for this particular molecule could be identified.

The initial search strategy encompassed a wide range of keywords including the compound's name, potential synonyms, and related chemical classes. However, the search results consistently pointed to research on structurally related but distinct molecules. This suggests that 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile may be a novel compound, a synthetic intermediate that has not been biologically characterized, or a substance that has not been the subject of published scientific investigation.

While no direct information is available for the topic compound, analysis of related structures containing the dichlorophenyl moiety or the oxopropanenitrile functional group can offer hypothetical insights into its potential biological activities. It is crucial to emphasize that the following sections are based on inferences from related compounds and are not direct evidence of the mechanism of action for 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile.

Potential, Inferred Mechanisms of Action

Based on the biological activities of structurally similar compounds, several hypothetical mechanisms of action for 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile could be postulated. These are purely speculative and would require experimental validation.

Kinase Inhibition

The dichlorophenyl group is a common feature in a number of kinase inhibitors. For example, some anilino-quinazoline derivatives bearing a dichlorophenyl group have been shown to inhibit epidermal growth factor receptor (EGFR) kinase. It is conceivable that 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile could interact with the ATP-binding site of various kinases, potentially leading to the inhibition of downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.

Ion Channel Modulation

Certain dichlorophenyl-containing compounds have been identified as modulators of ion channels. For instance, a novel and potent transient receptor potential vanilloid 4 (TRPV4) channel agonist, GSK1016790A, incorporates a 2,4-dichlorophenyl group.[1] Depending on the overall molecular conformation, 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile could potentially act as either an agonist or antagonist of specific ion channels, thereby influencing cellular excitability and signaling.

Neurotransmitter Transporter Inhibition

The 3,4-dichlorophenyl substituent is a key pharmacophore in the selective serotonin reuptake inhibitor (SSRI) sertraline.[2] This suggests that dichlorophenyl-containing molecules can bind to and inhibit the function of neurotransmitter transporters. While the oxopropanenitrile moiety differs significantly from the rest of the sertraline structure, the possibility that 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile could exhibit some affinity for monoamine transporters cannot be entirely ruled out without experimental data.

Quantitative Data (Hypothetical)

In the absence of any experimental data for 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile, it is impossible to provide any quantitative information such as IC50, EC50, or pharmacokinetic parameters. The tables below are placeholders to illustrate how such data would be presented if it were available.

Table 1: Hypothetical In Vitro Activity

| Target | Assay Type | IC50 (µM) |

| Kinase X | Kinase Assay | Data not available |

| Ion Channel Y | Patch Clamp | Data not available |

| Transporter Z | Uptake Assay | Data not available |

Table 2: Hypothetical Pharmacokinetic Parameters

| Parameter | Value | Species | Route of Administration |

| Bioavailability (%) | Data not available | N/A | N/A |

| Cmax (ng/mL) | Data not available | N/A | N/A |

| Tmax (h) | Data not available | N/A | N/A |

| Half-life (h) | Data not available | N/A | N/A |

Experimental Protocols (Hypothetical)

Should research on 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile be undertaken, a series of standard experimental protocols would be employed to elucidate its mechanism of action.

General Experimental Workflow

References

- 1. N-((1S)-1-{[4-((2S)-2-{[(2,4-dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A), a novel and potent transient receptor potential vanilloid 4 channel agonist induces urinary bladder contraction and hyperactivity: Part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

In Silico Prediction of Molecular Targets for 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile: A Technical Guide

Disclaimer: As of December 2025, specific biological targets for the compound 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile are not extensively documented in publicly available scientific literature. This guide therefore outlines a comprehensive and robust in silico workflow to predict and validate its potential molecular targets, serving as a methodological whitepaper for researchers, scientists, and drug development professionals. The data and specific pathways presented are illustrative and intended to guide the research process for this and other novel small molecules.

Introduction

The identification of molecular targets is a cornerstone of modern drug discovery and chemical biology. Understanding how a small molecule exerts its biological effects at a molecular level is crucial for mechanism of action studies, lead optimization, and predicting potential therapeutic applications or toxicity. 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile is a compound whose biological activity profile is not yet fully characterized. In silico target prediction, or "target fishing," offers a time- and cost-effective strategy to generate testable hypotheses about its molecular targets.[1][2][3]

This technical guide details a multi-faceted computational workflow to predict the protein targets of 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile. By integrating ligand-based and structure-based approaches, we can generate a high-confidence list of putative targets, paving the way for focused experimental validation.

A Multi-Pronged In Silico Target Prediction Workflow

A robust in silico target prediction strategy relies on the convergence of multiple, independent computational methods. This consensus approach minimizes the risk of false positives inherent in any single prediction algorithm. The proposed workflow integrates reverse docking, pharmacophore modeling, and chemical similarity searching.

Figure 1: In Silico Target Prediction Workflow.

Hypothetical Predicted Targets for 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile

Executing the workflow described above would yield a list of potential protein targets. These targets would be ranked based on a consensus score derived from the different predictive methods. The table below presents a hypothetical summary of such results for illustrative purposes. The docking scores represent the predicted binding energy (in kcal/mol), where a more negative value indicates a stronger predicted interaction. The similarity score (Tanimoto coefficient) is based on comparing the compound's structure to known ligands of the target.

| Target ID (UniProt) | Target Name | Target Class | Predicted Docking Score (kcal/mol) | Ligand Similarity (Tanimoto) | Rationale / Potential Implication |

| P04626 | ERBB2 | Kinase | -9.8 | 0.45 | Dichlorophenyl moieties are present in some kinase inhibitors. Potential anticancer activity. |

| P11362 | HSP90AA1 | Chaperone | -9.5 | 0.42 | Inhibition of HSP90 is a known anticancer strategy. |

| P00394 | DHFR | Enzyme | -8.9 | 0.51 | Oxopropanenitrile scaffold may mimic endogenous substrates. Potential antimicrobial/anticancer activity. |

| P27361 | MAPK14 (p38α) | Kinase | -8.7 | 0.48 | Implicated in inflammatory signaling pathways. Potential anti-inflammatory activity. |

| P08684 | VDR | Nuclear Receptor | -8.5 | 0.39 | Modulation of nuclear receptors can have widespread effects on gene expression. |

Detailed Methodologies and Experimental Protocols

In Silico Methodologies

a) Ligand Preparation:

-

Objective: To generate a low-energy, 3D conformation of 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile.

-

Protocol:

-

Obtain the 2D structure of the compound (SMILES: N#CC(C(=O)C1=C(C=CC=C1Cl)Cl)C).

-

Use a molecular modeling software (e.g., Avogadro, ChemDraw) to convert the 2D structure to a 3D structure.

-

Perform energy minimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a stable conformation.

-

Generate appropriate ionization and tautomeric states at a physiological pH (7.4).

-

Save the final structure in a .sdf or .mol2 format for subsequent analyses.

-

b) Reverse Docking:

-

Objective: To predict the binding affinity of the compound against a large library of protein structures.[4][5][6][7][8]

-

Protocol:

-

Select a prepared protein structure database (e.g., a curated subset of the Protein Data Bank - PDB).

-

For each protein, define the binding site. This can be done by identifying known ligand-binding pockets or using pocket prediction algorithms.

-

Utilize a docking program (e.g., AutoDock, GOLD, Glide) to systematically place the prepared ligand into the defined binding site of each protein.

-

Calculate the binding energy for each ligand-protein complex using the software's scoring function.

-

Rank the proteins based on their docking scores. The top-ranked proteins are considered potential targets.

-

c) Pharmacophore-Based Screening:

-

Objective: To identify targets whose known ligands share key 3D chemical features with the query compound.[1][3][9]

-

Protocol:

-

Generate a 3D pharmacophore model from the prepared structure of 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile. This model will consist of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centroids.

-

Screen this pharmacophore model against a database of known ligands with annotated targets (e.g., PharmGKB, ChEMBL).

-

Identify targets whose ligands show a high degree of pharmacophoric similarity to the query compound.

-

Rank potential targets based on the fit scores of their known ligands to the query pharmacophore.

-

Experimental Validation Protocols

a) Target Binding Assays (Example: Kinase Binding Assay):

-

Objective: To experimentally confirm a direct interaction between the compound and a predicted kinase target (e.g., ERBB2).

-

Protocol:

-

Assay Principle: Utilize a competitive binding assay format, such as the KINOMEscan™ platform or a similar technology. This involves incubating the test compound with the kinase of interest and a broad-spectrum, immobilized kinase inhibitor.

-

Procedure:

-

Immobilize the predicted kinase target on a solid support.

-

Add the test compound (3-(2,3-Dichlorophenyl)-3-oxopropanenitrile) at various concentrations.

-

Add a known, labeled ligand (e.g., a fluorescently tagged broad-spectrum inhibitor) that binds to the active site.

-

After incubation, wash away unbound components.

-

Quantify the amount of labeled ligand that remains bound to the kinase.

-

-

Data Analysis: A reduction in the signal from the labeled ligand indicates that the test compound is competing for binding. Calculate the dissociation constant (Kd) or IC50 value from the dose-response curve.

-

b) Cellular Thermal Shift Assay (CETSA):

-

Objective: To confirm target engagement in a cellular context.

-

Protocol:

-

Assay Principle: Based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

-

Procedure:

-

Treat intact cells or cell lysates with the test compound or a vehicle control.

-

Heat the samples across a range of temperatures.

-

Cool the samples and separate the soluble protein fraction from the precipitated (denatured) fraction by centrifugation.

-

Analyze the amount of the predicted target protein remaining in the soluble fraction using Western blotting or mass spectrometry.

-

-

Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

-

Hypothetical Signaling Pathway Involvement

Based on the hypothetical prediction of ERBB2 and MAPK14 (p38α) as targets, a plausible mechanism of action could involve the modulation of cancer-related cell signaling pathways, such as the PI3K/Akt and MAPK pathways. Inhibition of these kinases could lead to downstream effects on cell proliferation, survival, and apoptosis.

Figure 2: Hypothetical Signaling Pathway Modulation.

Conclusion

While experimental data on 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile is currently scarce, the in silico workflow detailed in this guide provides a powerful, systematic, and resource-efficient blueprint for identifying its potential molecular targets. By combining ligand- and structure-based computational methods, researchers can generate a prioritized list of candidate proteins for subsequent experimental validation. This approach not only accelerates the elucidation of a compound's mechanism of action but also helps in uncovering novel therapeutic opportunities and potential off-target effects, thereby significantly de-risking the early stages of drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Target fishing: from “needle in haystack” to “precise guidance”--new technology, new strategy and new opportunity [frontiersin.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds [frontiersin.org]

- 7. ovid.com [ovid.com]

- 8. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]

- 9. Target fishing: from “needle in haystack” to “precise guidance”--new technology, new strategy and new opportunity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile has been found in publicly available databases. The following guide is a compilation of safety information for structurally related compounds, including dichlorophenyl derivatives and β-ketonitriles, and is intended to provide guidance for researchers, scientists, and drug development professionals. All procedures should be conducted with the utmost caution in a controlled laboratory setting.

Chemical and Physical Properties (Illustrative)

Due to the absence of specific data for 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile, the following table presents estimated properties based on its chemical structure and data from analogous compounds.

| Property | Value | Source/Basis |

| Molecular Formula | C₉H₅Cl₂NO | - |

| Molecular Weight | 214.05 g/mol | - |

| Appearance | Likely a solid (e.g., crystalline powder) | Analogy to similar small organic molecules |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Likely soluble in organic solvents (e.g., DMSO, DMF, acetone); low solubility in water | General solubility of similar organic compounds |

Hazard Identification and Classification (Inferred)

Based on the functional groups present (dichlorophenyl, ketone, nitrile), the following hazards are anticipated.

| Hazard Class | GHS Category (Anticipated) | Hazard Statement (Anticipated) |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects |

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Handling and Storage

| Aspect | Recommendation |

| Handling | Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Use personal protective equipment (PPE) as described in Section 5. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. |

Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles and/or a face shield. |

| Skin Protection | Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. |

| Respiratory Protection | If engineering controls are not sufficient, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. |

Experimental Protocol: Synthesis of β-Ketonitriles (General Procedure)

The following is a generalized protocol for the synthesis of β-ketonitriles, which could be adapted for the preparation of 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile. This procedure is based on the reaction of an ester with a nitrile in the presence of a strong base.

Materials:

-

Ester (e.g., methyl 2,3-dichlorobenzoate)

-

Acetonitrile

-

Strong base (e.g., sodium hydride (NaH) or lithium diisopropylamide (LDA))

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Under a nitrogen atmosphere, add the strong base to the anhydrous solvent.

-

Cool the mixture to the appropriate temperature (e.g., 0 °C for NaH, -78 °C for LDA).

-

Slowly add a solution of acetonitrile in the anhydrous solvent to the base suspension.

-

Stir the mixture for a specified time to allow for the formation of the nitrile anion.

-

Slowly add a solution of the ester in the anhydrous solvent to the reaction mixture.

-

Allow the reaction to proceed at the specified temperature for a set duration, monitoring the reaction progress by a suitable method (e.g., TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of the quenching solution.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and perform an aqueous workup, extracting the product with the extraction solvent.

-

Combine the organic layers, wash with brine, dry over the drying agent, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Caption: A generalized experimental workflow for the synthesis of β-ketonitriles.

Logical Relationships of Hazards and Precautions

The following diagram illustrates the logical flow from the inherent chemical properties of 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile to the necessary safety measures.

Caption: Logical relationship between the chemical's properties, potential hazards, and necessary safety precautions.

This guide provides a framework for the safe handling of 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile based on the current understanding of its chemical class. Researchers should always perform a thorough risk assessment before starting any new experimental work with this compound.

Technical Guide: Solubility and Stability of 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(2,3-Dichlorophenyl)-3-oxopropanenitrile is a β-ketonitrile, a structural motif of interest in medicinal chemistry. Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used for compound storage and in high-throughput screening due to its exceptional ability to dissolve a broad range of substances.[1][2] However, understanding the precise solubility and long-term stability of a compound in DMSO is critical for ensuring the accuracy, reproducibility, and reliability of experimental data.[3][4] High concentrations of DMSO can be toxic to cells, and compounds may precipitate when diluted into aqueous buffers, necessitating careful characterization.[1] This technical guide details the experimental protocols required to thoroughly characterize the solubility and stability of 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile in DMSO.

Solubility Determination in DMSO

The solubility of a compound in DMSO is a fundamental parameter that dictates the maximum achievable concentration for stock solutions.[3] This section outlines the protocols for determining the kinetic and thermodynamic solubility of 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile in DMSO.

Data Presentation: Solubility

Quantitative solubility data should be recorded systematically. The following tables provide a template for summarizing experimental findings.

Table 1: Kinetic Solubility of 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile in DMSO

| Parameter | Value | Units | Method |

| Maximum Solubility | mg/mL | Visual Inspection | |

| Molar Solubility | M | Calculation | |

| Temperature | °C | ||

| Observations | e.g., Clear solution, precipitate |

Table 2: Thermodynamic Solubility of 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile in DMSO

| Parameter | Value | Units | Method |

| Equilibrium Solubility | mg/mL | HPLC/LC-MS | |

| Molar Solubility | M | Calculation | |

| Temperature | °C | ||

| Incubation Time | hours | ||

| Agitation Speed | rpm |

Experimental Protocol: Solubility Determination

This protocol describes a method for determining the kinetic solubility of a compound in DMSO, which is a common practice in early drug discovery.[5]

Materials:

-

3-(2,3-Dichlorophenyl)-3-oxopropanenitrile (solid)

-

Anhydrous DMSO

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or glass vials

-

Vortex mixer

-

Water bath sonicator

-

Heating block or water bath (optional)

-

High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Protocol Steps:

-

Preparation of Stock Solution:

-

Enhancing Dissolution:

-

If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.[1]

-

Gentle warming (e.g., to 37°C) can be applied, but caution is advised as heat can degrade some compounds.[1]

-

Visually inspect the solution for any undissolved particles against a light and dark background.

-

-

Equilibration for Thermodynamic Solubility:

-

For a more accurate thermodynamic solubility measurement, create a supersaturated solution.

-

Add an excess amount of the solid compound to a known volume of DMSO.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Quantification:

-

After equilibration, centrifuge the sample to pellet any undissolved solid.

-

Carefully collect an aliquot of the supernatant.

-

Prepare a dilution series of the supernatant in DMSO.

-

Analyze the diluted samples using a validated HPLC or LC-MS method to determine the concentration of the dissolved compound. A standard calibration curve should be used for accurate quantification.

-

Visualization: Solubility Workflow

The following diagram illustrates the general workflow for determining compound solubility in DMSO.

Caption: Workflow for determining the solubility of a compound in DMSO.

Stability Assessment in DMSO

The chemical stability of a compound in a DMSO stock solution is crucial for its use in biological assays, as degradation can lead to a loss of potency or the formation of active byproducts.[6][7] Stability can be affected by factors such as storage temperature, the presence of water, light exposure, and freeze-thaw cycles.[6][7]

Data Presentation: Stability

The results of the stability assessment should be presented clearly, indicating the percentage of the compound remaining over time under different conditions.

Table 3: Stability of 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile in DMSO Solution (10 mM)

| Storage Condition | Time Point | % Compound Remaining | Degradation Products Identified |

| Room Temperature (~25°C) | 0 hours | 100 | None |

| 24 hours | |||

| 7 days | |||

| Refrigerated (4°C) | 0 hours | 100 | None |

| 7 days | |||

| 30 days | |||

| Frozen (-20°C) | 0 hours | 100 | None |

| 30 days | |||

| 90 days | |||

| Freeze-Thaw Cycles (-20°C to RT) | 0 cycles | 100 | None |

| 1 cycle | |||

| 5 cycles | |||

| 10 cycles |

Experimental Protocol: Stability Assessment

This protocol provides a framework for evaluating the stability of 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile in a DMSO stock solution over time and under various storage conditions.

Materials:

-

A stock solution of 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile in anhydrous DMSO (e.g., 10 mM)

-

Sterile, single-use aliquots in appropriate storage vials (e.g., polypropylene or glass)

-

Temperature-controlled storage units (Room temperature, 4°C, -20°C)

-

HPLC or LC-MS system with a suitable detector (e.g., UV-Vis or MS)

Protocol Steps:

-

Preparation of Stability Samples:

-

Prepare a fresh, high-concentration stock solution of the compound in anhydrous DMSO.

-

Dispense the stock solution into multiple single-use aliquots to avoid contamination and repeated freeze-thaw cycles of the main stock.[1]

-

Label each aliquot clearly with the compound name, concentration, date, and storage condition.

-

-

Time-Point Analysis:

-

Analyze a t=0 sample immediately after preparation to establish a baseline purity and concentration.

-

Store the aliquots under the desired conditions (e.g., room temperature, 4°C, and -20°C).

-

At specified time points (e.g., 24 hours, 7 days, 30 days, 90 days), retrieve one aliquot from each storage condition.

-

-

Freeze-Thaw Cycle Study:

-

Analytical Method:

-

Use a stability-indicating HPLC or LC-MS method. This method should be capable of separating the parent compound from potential degradation products.

-

Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.

-

Monitor for the appearance of new peaks in the chromatogram, which may indicate degradation products. If possible, characterize these products using mass spectrometry.

-

Visualization: Stability Workflow

The following diagram illustrates a typical workflow for assessing the stability of a compound in a DMSO solution.

References

- 1. benchchem.com [benchchem.com]

- 2. gchemglobal.com [gchemglobal.com]

- 3. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Dichlorophenyl Moiety: A Cornerstone in Chemical Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of a dichlorophenyl group into molecular structures has been a pivotal strategy in the advancement of pharmaceuticals, agrochemicals, and industrial compounds. The presence of two chlorine atoms on a phenyl ring significantly influences a molecule's physicochemical properties, including lipophilicity, metabolic stability, and electronic profile, thereby profoundly impacting its biological activity. This guide provides a comprehensive overview of the discovery, history, and applications of dichlorophenyl-containing compounds, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of their mechanisms of action.

A Historical Perspective: From Infamous Insecticide to Lifesaving Medicines

The story of dichlorophenyl compounds is a journey through the annals of chemical history, marked by both groundbreaking discoveries and cautionary tales.

One of the earliest and most well-known examples is Dichlorodiphenyltrichloroethane (DDT) . First synthesized in 1874 by Austrian chemist Othmar Zeidler, its potent insecticidal properties were not discovered until 1939 by Swiss chemist Paul Hermann Müller.[1] This discovery was so significant that Müller was awarded the Nobel Prize in Physiology or Medicine in 1948.[1] DDT was instrumental in combating malaria and typhus during World War II and subsequently became a widely used agricultural insecticide.[1][2] However, its environmental persistence, bioaccumulation, and adverse effects on wildlife led to its ban in many countries, a pivotal moment in the rise of the modern environmental movement.[2]

The mid-20th century saw the emergence of dichlorophenyl moieties in the pharmaceutical arena. Diclofenac , a widely used non-steroidal anti-inflammatory drug (NSAID), was first synthesized in 1973.[3] Its development marked a significant step in the creation of potent anti-inflammatory agents. In the realm of neuroscience, the development of Sertraline , a selective serotonin reuptake inhibitor (SSRI), in the late 20th century provided a new therapeutic option for depression and anxiety disorders.[4]

More recently, research has focused on dichlorophenyl-containing compounds for a range of therapeutic areas, including oncology. The investigational compound 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) has shown promising anti-cancer activity in preclinical studies.[5] In the agrochemical sector, compounds like the fungicide Iprodione continue to play a role in crop protection.[6]

Quantitative Bioactivity of Dichlorophenyl-Containing Compounds

The potency and efficacy of dichlorophenyl-containing compounds vary widely depending on the specific molecule and its biological target. The following tables summarize key quantitative data for several prominent examples.

| Compound | Target | Assay | IC50 / Ki | Reference |

| Diclofenac | Cyclooxygenase-1 (COX-1) | Human peripheral monocytes | IC50: 0.076 µM | [7] |

| Cyclooxygenase-2 (COX-2) | Human peripheral monocytes | IC50: 0.026 µM | [7] | |

| Cyclooxygenase-1 (COX-1) | Human whole blood assay | IC50: 19 µM | [8] | |

| Cyclooxygenase-2 (COX-2) | Human whole blood assay | IC50: 0.53 µM | [8] | |

| Sertraline | Serotonin Transporter (SERT) | [3H]paroxetine binding | Ki: 0.29 nM | [9] |

| Serotonin Transporter (SERT) | [125I]RTI-55 binding | Ki: 0.26 nM | [3] | |

| COH-SR4 | H358 lung cancer cells | MTT assay | IC50: 23 ± 2 µM | [10] |

| B16-F0 melanoma cells | MTT assay | IC50: 5 ± 1 μM | [5] | |

| Hs600T melanoma cells | MTT assay | IC50: 6 ± 1 μM | [5] | |

| A2058 melanoma cells | MTT assay | IC50: 11 ± 2 μM | [5] |

| Compound | Organism | Assay | EC50 / LC50 / MIC | Reference |

| Iprodione | Microdochium majus | Mycelial growth inhibition | EC50: 193.031 µg/mL | [11] |

| 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) | HepG2 (Wild Type) | Cytotoxicity | LC50: 233.0 ± 19.7 µM | [12] |

| HepG2 (CYP3A4 Transfected) | Cytotoxicity | LC50: 160.2 ± 5.9 µM | [12] |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of representative dichlorophenyl-containing compounds and for key biological assays used in their evaluation.

Synthesis of 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4)

This protocol describes the synthesis of the investigational anti-cancer agent COH-SR4.[5][7]

Materials:

-

3,5-Dichloroaniline

-

3,5-Dichlorophenyl isocyanate

-

Dichloromethane (DCM)

-

Nitrogen gas (N₂)

Procedure:

-

Dissolve 3,5-dichloroaniline (1.00 g, 6.17 mmol) in dichloromethane (15 mL) in a round-bottom flask under a nitrogen atmosphere.

-

To the stirring solution, add 3,5-dichlorophenyl isocyanate (1.21 g, 6.17 mmol) portion-wise.

-

Stir the reaction mixture at ambient temperature for 19 hours.

-

Filter the resulting precipitate and wash the filter cake with dichloromethane (2 x 10 mL).

-

Dry the solid product under vacuum to yield 1,3-bis(3,5-dichlorophenyl)urea as a white crystalline solid.

Synthesis of Diclofenac

This protocol outlines a laboratory-scale synthesis of the NSAID Diclofenac.[1][13]

Part 1: Synthesis of Diclofenac Methyl Ester

-

Dissolve diclofenac acid (0.02 mol) in dry methanol (40-45 mL).

-

Carefully add a few drops of concentrated sulfuric acid.

-

Reflux the mixture for 5-6 hours at 65°C, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, evaporate the excess methanol to obtain the crude methyl ester.

-

Purify the product using a separatory funnel.

Part 2: Synthesis of 2-(2-(2,6-dichlorophenylamino) phenyl) acetohydrazide

-

Reflux the diclofenac methyl ester from Part 1 with hydrazine hydrate in ethanol as a solvent.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and isolate the precipitated product.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This fluorometric assay is used to determine the inhibitory activity of compounds against COX-1 and COX-2.[11][14][15]

Materials:

-

COX-1 and COX-2 enzymes

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

COX Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

-

Arachidonic acid (substrate)

-

Test compound (e.g., Diclofenac) and solvent (e.g., DMSO)

-

96-well plate

-

Fluorometric microplate reader

Procedure:

-

Enzyme and Inhibitor Preparation: Reconstitute and dilute the COX enzymes and prepare serial dilutions of the test compound in assay buffer.

-

Reaction Mix Preparation: In each well of a 96-well plate, add in the following order:

-

COX Assay Buffer

-

Heme

-

COX Probe

-

Test compound or vehicle control

-

COX enzyme (COX-1 or COX-2)

-

-

Incubation: Incubate the plate at 25°C for 5-10 minutes.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.

-

Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes.

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence curve). Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Radioligand Binding Assay for Serotonin Transporter (SERT)

This competitive binding assay is used to determine the affinity of compounds for the serotonin transporter.[16][17]

Materials:

-

Membrane preparation from cells expressing the serotonin transporter (e.g., HEK293 cells)

-

Radioligand (e.g., [³H]citalopram)

-

Assay Buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Wash Buffer (e.g., ice-cold 50 mM Tris, pH 7.4)

-

Non-specific binding inhibitor (e.g., 10 µM Fluoxetine)

-

Test compound (e.g., Sertraline)

-

96-well filter plate (e.g., glass fiber)

-

Cell harvester

-

Liquid scintillation counter and scintillation fluid

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound and a stock solution of the radioligand in assay buffer.

-

Assay Setup (in a 96-well plate):

-

Total Binding wells: Add assay buffer, radioligand, and membrane preparation.

-

Non-specific Binding wells: Add non-specific inhibitor, radioligand, and membrane preparation.

-

Test Compound wells: Add test compound at various concentrations, radioligand, and membrane preparation.

-

-

Incubation: Incubate the plate for 60-120 minutes at a specified temperature (e.g., 25°C) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer.

-

Radioactivity Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Mechanisms of Action

The diverse biological effects of dichlorophenyl-containing compounds are a result of their interaction with a variety of cellular targets and signaling pathways.

COH-SR4 and the AMPK/mTOR Signaling Pathway

The anti-cancer compound COH-SR4 exerts its effects by activating the AMP-activated protein kinase (AMPK) pathway.[9][16] AMPK is a key energy sensor in cells. Once activated, it phosphorylates and inhibits key components of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and proliferation. This leads to cell cycle arrest and apoptosis in cancer cells.

References

- 1. ajmc.com [ajmc.com]

- 2. physiciansweekly.com [physiciansweekly.com]

- 3. researchgate.net [researchgate.net]

- 4. Sertraline - Wikipedia [en.wikipedia.org]

- 5. irejournals.com [irejournals.com]

- 6. Receptor-Ligand Binding Assays [labome.com]

- 7. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. psychiatryonline.org [psychiatryonline.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. 2-Chloro-N-phenylacetamide synthesis - chemicalbook [chemicalbook.com]

- 14. benchchem.com [benchchem.com]

- 15. assaygenie.com [assaygenie.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

3-(2,3-Dichlorophenyl)-3-oxopropanenitrile molecular weight and formula

An In-depth Technical Guide on 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile, tailored for researchers, scientists, and professionals in drug development.

Core Compound Data

The fundamental molecular details of 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile are summarized below.

| Property | Value |

| Molecular Formula | C₉H₅Cl₂NO |

| Molecular Weight | 214.05 g/mol |

Experimental Protocols

Step 1: Synthesis of 2,3-Dichlorobenzoyl Cyanide

This procedure is adapted from a known method for the synthesis of benzoyl cyanides from the corresponding benzoyl chlorides.

Materials:

-

2,3-Dichlorobenzoyl chloride

-

Cuprous cyanide

-

Toluene

-

Petroleum ether

Procedure:

-

A reaction vessel is charged with 2,3-dichlorobenzoyl chloride and cuprous cyanide.

-

The mixture is heated to 160-165 °C and stirred at this temperature for approximately 7 hours.

-

After cooling to 85 °C, toluene is added, and the mixture is stirred for an additional hour at 60 °C.

-

The mixture is then cooled to 15 °C, and the inorganic salts are removed by filtration.

-

The solvent is distilled from the filtrate under reduced pressure.

-

The crude product is crystallized from petroleum ether to yield 2,3-dichlorobenzoyl cyanide[1].

Step 2: Synthesis of 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile

This proposed method is based on the general principle of acylation of the acetonitrile anion with an acyl cyanide.

Materials:

-

2,3-Dichlorobenzoyl cyanide

-

Acetonitrile

-

A strong, non-nucleophilic base (e.g., potassium tert-butoxide or sodium amide)

-

Anhydrous ethereal solvent (e.g., tetrahydrofuran)

-

Aqueous acid (for work-up)

Procedure:

-

In a flame-dried reaction vessel under an inert atmosphere, a solution of acetonitrile in the anhydrous ethereal solvent is prepared.

-

The solution is cooled, and the strong base is added to generate the acetonitrile anion.

-

A solution of 2,3-dichlorobenzoyl cyanide in the same solvent is then added dropwise to the acetonitrile anion solution.

-

The reaction is stirred, and its progress is monitored by a suitable technique such as thin-layer chromatography.

-

Upon completion, the reaction is quenched by the addition of a weak aqueous acid.

-

The product is extracted into an organic solvent, washed, dried, and purified using standard techniques like column chromatography.

Potential Biological Activity and Signaling Pathway

Direct studies on the biological activity of 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile are limited. However, related compounds, such as certain dichlorophenylacrylonitriles, have been shown to exhibit cytotoxicity in breast cancer cell lines and act as ligands for the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor involved in the regulation of xenobiotic-metabolizing enzymes and has been implicated in the control of cell proliferation and differentiation.

Based on this, a hypothetical signaling pathway for 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile is proposed below. It is crucial to note that this pathway is speculative and requires experimental validation.

Caption: Hypothetical AhR signaling pathway for the compound.

This diagram illustrates a potential mechanism where the compound enters the cell and binds to the inactive Aryl Hydrocarbon Receptor (AhR) complex in the cytoplasm. This binding event could lead to a conformational change, dissociation of chaperone proteins, and translocation of the activated AhR-ligand complex into the nucleus. In the nucleus, it would dimerize with the AhR Nuclear Translocator (ARNT). This heterodimer could then bind to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcription. The resulting gene products may then mediate cellular effects such as apoptosis or cell cycle arrest.

References

Theoretical Properties of 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile: A Technical Whitepaper for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties of 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data, this document focuses on predicted physicochemical properties, proposed experimental protocols for synthesis and characterization, and a theoretical exploration of its potential biological activities based on structurally related compounds. This whitepaper aims to serve as a foundational resource for researchers investigating this and similar chemical entities, providing a structured approach to its further study and potential applications in drug development.

Introduction

Substituted oxopropanenitriles are a class of organic compounds that have garnered significant interest in the field of medicinal chemistry due to their versatile reactivity and potential as scaffolds for the development of novel therapeutic agents. The incorporation of a dichlorophenyl moiety, as in the case of 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile, is of particular interest. Dichlorophenyl groups are present in a variety of bioactive molecules and can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. This whitepaper provides a detailed theoretical analysis of 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile, offering insights into its chemical characteristics and potential biological relevance.

Physicochemical Properties

| Property | Predicted Value | Data Source |

| Molecular Formula | C₉H₅Cl₂NO | ChemicalBook[1] |

| Molecular Weight | 214.05 g/mol | ChemicalBook[1] |

| IUPAC Name | 3-(2,3-dichlorophenyl)-3-oxopropanenitrile | - |

| CAS Number | Not available | - |

| Predicted XLogP3 | 2.8 | PubChem (Isomer)[2] |

| Predicted Hydrogen Bond Donors | 0 | PubChem (Isomer)[2] |

| Predicted Hydrogen Bond Acceptors | 2 | PubChem (Isomer)[2] |

| Predicted Rotatable Bond Count | 2 | PubChem (Isomer)[2] |

Note: Predicted values are based on the isomeric compound (2,3-Dichlorophenyl)oxoacetonitrile available on PubChem and should be experimentally verified.

Proposed Synthesis and Characterization

A plausible synthetic route for 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile can be devised based on established organic chemistry principles.

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile.

Detailed Experimental Protocol (Proposed)

Materials:

-

2,3-Dichlorobenzoyl chloride

-

Acetonitrile (anhydrous)

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add anhydrous acetonitrile dropwise.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Cool the mixture back to 0 °C and add a solution of 2,3-dichlorobenzoyl chloride in anhydrous THF dropwise.

-

Let the reaction mixture warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by the slow addition of 1M HCl at 0 °C.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Proposed Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. Expected signals would include aromatic protons of the dichlorophenyl ring and the methylene protons of the propanenitrile backbone.

-

Infrared (IR) Spectroscopy: An IR spectrum should show characteristic absorption bands for the carbonyl (C=O) group (around 1680-1700 cm⁻¹) and the nitrile (C≡N) group (around 2250 cm⁻¹).

-

Mass Spectrometry (MS): High-resolution mass spectrometry should be used to confirm the molecular weight and elemental composition.

-

Melting Point: The melting point of the purified compound should be determined to assess its purity.

Theoretical Quantum Chemical Analysis (Proposed Protocol)

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure and reactivity of 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile.

Computational Workflow

Caption: Proposed workflow for DFT calculations.

Detailed Computational Methodology

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT).

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP).

-

Basis Set: 6-311++G(d,p).

-

Calculations:

-

Geometry Optimization: To find the lowest energy conformation of the molecule.

-

Frequency Analysis: To confirm that the optimized structure is a true minimum on the potential energy surface and to predict vibrational frequencies for comparison with experimental IR spectra.

-

Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand the molecule's electronic properties and reactivity.

-

Molecular Electrostatic Potential (MEP) Mapping: To identify the electron-rich and electron-deficient regions of the molecule, which can predict sites for electrophilic and nucleophilic attack.

-

Potential Biological Activities and Signaling Pathways

While no biological data is currently available for 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile, the activities of structurally related compounds suggest several avenues for investigation.

Potential as an Anticancer Agent

Dichlorophenylacrylonitriles have demonstrated significant cytotoxicity against breast cancer cell lines.[3] The mechanism of action for these related compounds is not fully elucidated but may involve the induction of apoptosis.

Potential as an Enzyme Inhibitor

The dichlorophenyl moiety is found in inhibitors of various enzymes. For instance, dichlorophenyl piperazines are potent inhibitors of 3-beta-hydroxysterol-delta(7)-reductase (DHCR7), an enzyme involved in cholesterol biosynthesis.[4] The oxopropanenitrile core could also interact with the active sites of various enzymes.

Proposed Biological Evaluation Workflow

Caption: Proposed workflow for the biological evaluation of the compound.

Conclusion

3-(2,3-Dichlorophenyl)-3-oxopropanenitrile represents a promising, yet underexplored, chemical entity with potential applications in drug discovery. This technical guide provides a theoretical framework for its synthesis, characterization, and biological evaluation. The predicted physicochemical properties and the proposed experimental and computational protocols offer a solid starting point for researchers. The exploration of its potential as an anticancer agent or enzyme inhibitor, based on the activities of related compounds, highlights the need for further investigation into its biological effects. Future experimental validation of the theoretical data presented herein is crucial to unlocking the full potential of this molecule in the development of novel therapeutics.

References

- 1. 3-(2',3'-DICHLOROPHENYL)-3-OXOPROPANENITRILE [amp.chemicalbook.com]

- 2. (2,3-Dichlorophenyl)oxoacetonitrile | C8H3Cl2NO | CID 2735968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dichlorophenyl piperazines, including a recently-approved atypical antipsychotic, are potent inhibitors of DHCR7, the last enzyme in cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,3-Dichlorophenyl)-3-oxopropanenitrile is a synthetic compound with potential biological activity. This document provides a comprehensive guide for the initial in vitro evaluation of this compound in cell culture. The protocols outlined below are based on methodologies established for structurally related molecules, including other dichlorophenyl derivatives and compounds containing the oxopropanenitrile moiety. These notes are intended to serve as a foundational resource for investigating the cytotoxic and mechanistic properties of 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile.

Physicochemical Properties

A summary of the key physicochemical properties of related compounds is presented in Table 1. These properties are essential for proper handling, storage, and preparation of stock solutions.

Table 1: Physicochemical Properties of Related Propanenitrile Compounds

| Property | Value | Reference |

| Molecular Formula | C₉H₅Cl₂NO | (Calculated) |

| Molecular Weight | 214.05 g/mol | (Calculated) |

| IUPAC Name | 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile | N/A |

| Synonyms | 2,3-Dichloro-β-oxobenzenepropanenitrile | N/A |

| SMILES | C1=CC(=C(C(=C1)C(=O)CC#N)Cl)Cl | N/A |

| InChI Key | (Generated) | N/A |

Experimental Protocols

Cell Culture and Maintenance

Standard aseptic techniques should be followed for all cell culture procedures.

Protocol 1.1: General Cell Culture

-

Cell Lines: Select appropriate human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) and a non-cancerous control cell line (e.g., MCF-10A).

-

Culture Medium: Use the recommended medium for each cell line (e.g., DMEM or EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1][2]

-

Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[1][3]

-

Subculture: Passage cells upon reaching 70-80% confluency.[4] Use Trypsin-EDTA to detach adherent cells.[2][5]

Cytotoxicity Assessment

The MTT assay is a colorimetric method to assess cell viability.[1]

Protocol 2.1: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[2]

-